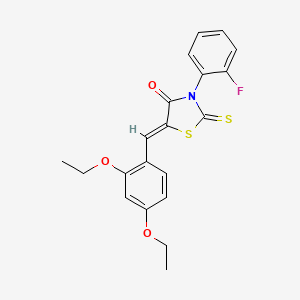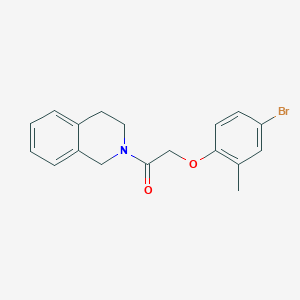
2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
描述
2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The next step is the etherification of 4-bromo-2-methylphenol with 2-bromoethanol to form 2-(4-bromo-2-methylphenoxy)ethanol. This reaction is typically performed under basic conditions using a base like potassium carbonate.
Formation of the Isoquinoline Intermediate: The isoquinoline moiety is synthesized by the reduction of isoquinoline to 3,4-dihydroisoquinoline using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 2-(4-bromo-2-methylphenoxy)ethanol with 3,4-dihydroisoquinoline to form this compound. This reaction is typically carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
作用机制
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. This interaction is mediated through the binding of the isoquinoline moiety to the receptor sites, leading to changes in receptor conformation and function.
相似化合物的比较
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 2-(4-fluoro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 2-(4-iodo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Uniqueness
2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCCACAXSQOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxy-4-methylphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B3703644.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B3703648.png)
![3-({[(3,4-dichlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3703663.png)
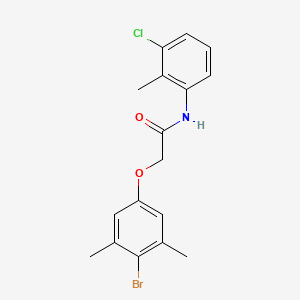
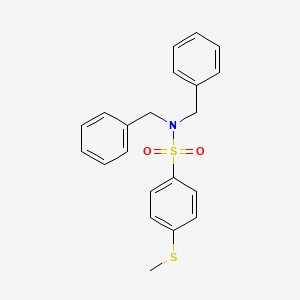
![methyl 4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B3703691.png)
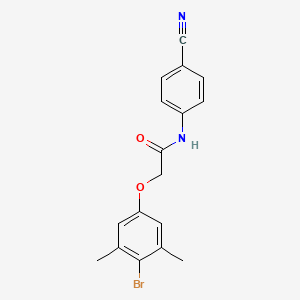
![N-(2,5-dimethoxyphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703704.png)
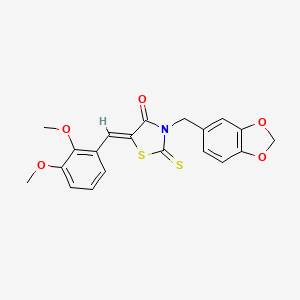
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3703712.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3703717.png)
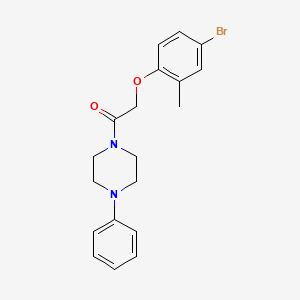
![Methyl 2-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3703725.png)
